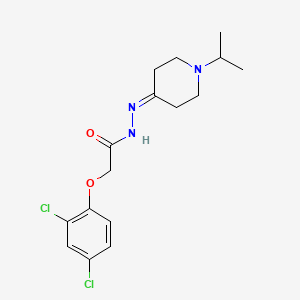
2-(2,4-dichlorophenoxy)-N'-(1-isopropyl-4-piperidinylidene)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-dichlorophenoxy)-N'-(1-isopropyl-4-piperidinylidene)acetohydrazide, commonly known as DIAH, is a chemical compound with potential applications in scientific research. It belongs to the class of hydrazide compounds and is synthesized through a multi-step process.
Mechanism of Action
The mechanism of action of DIAH is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes and proteins involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
DIAH has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function. DIAH has also been found to have antibacterial and antifungal properties.
Advantages and Limitations for Lab Experiments
DIAH has several advantages for use in lab experiments. It is relatively easy to synthesize and is stable under a range of conditions. However, DIAH has some limitations, such as its low solubility in water and its potential toxicity at high doses.
Future Directions
There are several future directions for the study of DIAH. One area of research is the development of more efficient and cost-effective synthesis methods. Another area of research is the investigation of the potential use of DIAH as a diagnostic agent for Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of DIAH and its potential applications in the treatment of cancer and other diseases.
Conclusion:
In conclusion, DIAH is a chemical compound with potential applications in scientific research. It is synthesized through a multi-step process and has been found to exhibit anti-cancer, anti-inflammatory, and anti-tuberculosis properties. DIAH has several advantages for use in lab experiments but also has some limitations. There are several future directions for the study of DIAH, including the development of more efficient synthesis methods and the investigation of its potential use as a diagnostic agent for Alzheimer's disease.
Synthesis Methods
The synthesis of DIAH involves a multi-step process that includes the condensation of 2,4-dichlorophenoxyacetic acid with isopropyl hydrazine, followed by acetylation with acetic anhydride, and finally, cyclization with piperidine. The final product is obtained as a white crystalline powder.
Scientific Research Applications
DIAH has been studied for its potential application in scientific research, particularly in the field of medicinal chemistry. It has been found to exhibit anti-cancer, anti-inflammatory, and anti-tuberculosis properties. DIAH has also been studied for its potential use as a diagnostic agent for Alzheimer's disease.
properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[(1-propan-2-ylpiperidin-4-ylidene)amino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21Cl2N3O2/c1-11(2)21-7-5-13(6-8-21)19-20-16(22)10-23-15-4-3-12(17)9-14(15)18/h3-4,9,11H,5-8,10H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEXYQPYPYVDJPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(=NNC(=O)COC2=C(C=C(C=C2)Cl)Cl)CC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichlorophenoxy)-N'-[1-(propan-2-yl)piperidin-4-ylidene]acetohydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 3-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]amino}-3-(4-methoxyphenyl)propanoate](/img/structure/B6125489.png)


![methyl 2-({[(3-chlorophenyl)amino]carbonothioyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B6125501.png)
![1-(4-chlorophenyl)-5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6125505.png)
![4-[2-(acetylamino)-3-(allylamino)-3-oxo-1-propen-1-yl]phenyl acetate](/img/structure/B6125508.png)
![methyl 4-{5-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzoate](/img/structure/B6125520.png)
![3-cyclobutyl-4-(2-methoxyquinolin-3-yl)-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6125524.png)

![3,5-di-tert-butyl-4-hydroxybenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B6125538.png)
![N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-(2-oxo-4-phenyl-1-pyrrolidinyl)acetamide](/img/structure/B6125543.png)
![1-benzyl-4-(3-{1-[(4-methyl-1,2,5-oxadiazol-3-yl)carbonyl]-3-piperidinyl}propanoyl)piperazine](/img/structure/B6125553.png)
![2-(4-iodophenyl)-7-methoxyimidazo[2,1-b][1,3]benzothiazole](/img/structure/B6125559.png)